2,5-Diamino-3-bromobenzonitrile

描述

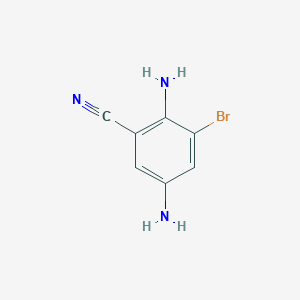

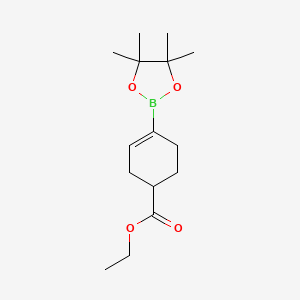

2,5-Diamino-3-bromobenzonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is used as a building block in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of 2,5-Diamino-3-bromobenzonitrile and similar compounds often involves microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches can produce linear, angular, and fused triazine and tetrazine heterocycles .Molecular Structure Analysis

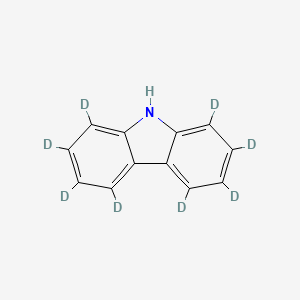

The molecular structure of 2,5-Diamino-3-bromobenzonitrile consists of a benzene ring with a cyano group (C#N) and a bromine atom (Br) attached, along with two amino groups (NH2). The canonical SMILES representation of the molecule is C1=C(C=C(C(=C1C#N)N)Br)N .Chemical Reactions Analysis

Triazines and tetrazines, which include compounds like 2,5-Diamino-3-bromobenzonitrile, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Diamino-3-bromobenzonitrile include a molecular weight of 212.05, a topological polar surface area of 75.8Ų, and a XLogP3 of 1.5 .科研应用

Herbicide Resistance in Transgenic Plants : A study detailed the use of a specific nitrilase to confer resistance to the herbicide bromoxynil in transgenic tobacco plants (Stalker, McBride, & Malyj, 1988).

Antimalarial and Antibacterial Effects : Research has explored the synthesis of compounds using benzonitriles, like 2,4-diamino-6-[(heterocyclic)thio, sulfinyl, and sulfonyl]quinazolines, for potential antimalarial and antibacterial applications (Elslager, Jacob, Johnson, & Werbel, 1980).

Crystal Flexibility in Organic Molecules : A study demonstrated the flexible plastic bending properties of 4-Bromobenzonitrile crystals, a compound similar in structure, highlighting its potential in material science applications (Alimi, Lama, Smith, & Barbour, 2018).

Synthesis of Anticancer Agents : Research on the synthesis of carbon-14 labelled piritrexim, a potential anticancer agent, involved the use of compounds structurally similar to 2,5-Diamino-3-bromobenzonitrile (Hill, Wisowaty, & Darnofall, 1993).

Anaerobic Degradation of Herbicides : A study explored the anaerobic biodegradability of bromoxynil, a compound structurally related to 2,5-Diamino-3-bromobenzonitrile, under various environmental conditions (Knight, Berman, & Häggblom, 2003).

Synthesis of 3-Aminoindazoles : Research has been conducted on the synthesis of 3-aminoindazoles from 2-bromobenzonitriles, which are related in structure to 2,5-Diamino-3-bromobenzonitrile, for potential pharmaceutical applications (Lefebvre, Cailly, Fabis, & Rault, 2010).

Deep Eutectic Solvent Systems : Recent research focuses on the properties and potential applications of deep eutectic solvent systems involving cyano-based derivatives like bromobenzonitrile (Fan, Shan, Yin, & Cao, 2023).

Herbicide Synthesis and Application : The synthesis and application of herbicides like bromoxynil, structurally similar to 2,5-Diamino-3-bromobenzonitrile, have been explored for agricultural uses (Subbarayappa, Joshi, Patil, & Marg, 2010).

Safety And Hazards

未来方向

The future directions for 2,5-Diamino-3-bromobenzonitrile and similar compounds involve their use as building blocks in the synthesis of various organic compounds, especially polymers . They have provided a new dimension to the design of biologically important organic molecules . Their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) lead to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

性质

IUPAC Name |

2,5-diamino-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSPSVLLVGFKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304530 | |

| Record name | 2,5-Diamino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diamino-3-bromobenzonitrile | |

CAS RN |

82997-65-7 | |

| Record name | 2,5-Diamino-3-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82997-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)

![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)

![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)